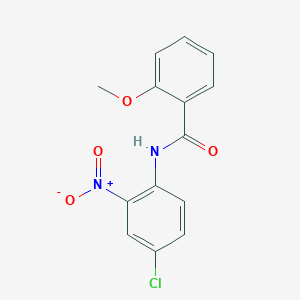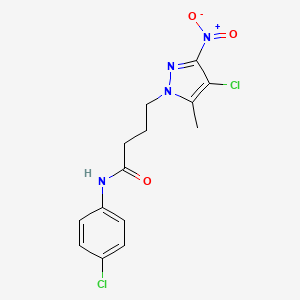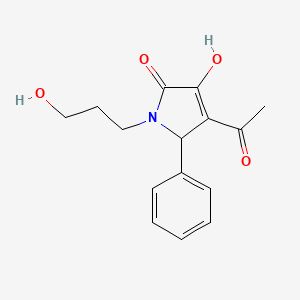
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide, also known as CNB-001, is a chemical compound that has been studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of nitrophenyl benzamide derivatives and has been found to exhibit neuroprotective properties.
Applications De Recherche Scientifique
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been found to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis. N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide is not fully understood. However, it has been proposed that the compound exerts its neuroprotective effects by modulating various signaling pathways involved in cell survival and death. N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has been found to activate the PI3K/Akt pathway and inhibit the JNK signaling pathway, which are known to play a crucial role in neuronal survival and death.
Biochemical and Physiological Effects:
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has been found to exhibit antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in animal models of neurodegenerative diseases. N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has also been found to improve mitochondrial function and increase ATP production in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, one of the limitations of N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
For the study of N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide include the potential use in the treatment of traumatic brain injury, development of more soluble derivatives, and further studies to understand its mechanism of action.
Méthodes De Synthèse
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-nitroaniline with 2-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to yield N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-10(13)14(18)16-11-7-6-9(15)8-12(11)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMHJZQASWGTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5752711 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)






![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5204583.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)